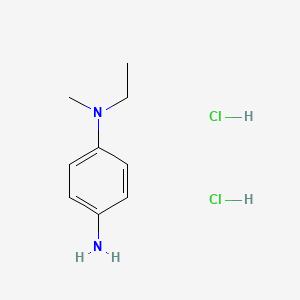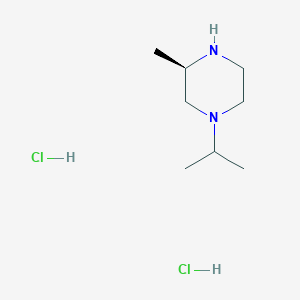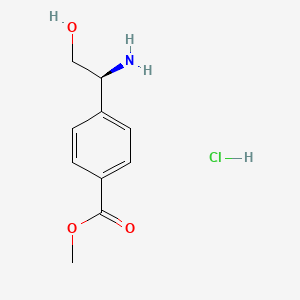![molecular formula C8H7Br3N2 B6360850 4-Bromo-[1,5]naphthyridine dihydrobromide CAS No. 1956307-73-5](/img/structure/B6360850.png)
4-Bromo-[1,5]naphthyridine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-[1,5]naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1956307-73-5. It has a molecular weight of 370.87 and its IUPAC name is 4-bromo [1,5]naphthyridine dihydrobromide . The compound is a light yellow solid .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which include this compound, have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Biological Activities and Therapeutic Research
4-Bromo-[1,5]naphthyridine dihydrobromide and its derivatives have attracted research interest due to their wide range of biological activities, demonstrating potential as scaffolds in therapeutic and medicinal research. These compounds exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They also show promise in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. Their broad spectrum of activities underscores their importance in drug discovery and pharmaceutical chemistry (Alka Madaan, Ritu Verma, Vivek Kumar, Anu T. Singh, S. Jain, M. Jaggi, 2015; V. K. Gurjar, D. Pal, 2018).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, research on brominated compounds like this compound contributes to understanding the impact of bromine-based substances in the environment. Studies have explored the toxicology of brominated phenols and their role as intermediates in the synthesis of flame retardants, highlighting the need for ongoing monitoring of these compounds due to their ubiquity and potential environmental and health impacts (C. Koch, B. Sures, 2018; E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Organic Synthesis and Chemical Engineering
Furthermore, the compound and its related structures have been pivotal in organic synthesis, serving as intermediates in the production of various pharmaceuticals and chemicals. Innovative syntheses and applications of brominated compounds, including methods for their preparation and utilization in various chemical processes, have been documented. This includes discussions on the practical synthesis of brominated biphenyls and insights into the synthesis of dihydroxynaphthalene, indicating the compound's role in advancing synthetic methodologies and chemical engineering (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009; Zhang You-lan, 2005).
Properties
IUPAC Name |
4-bromo-1,5-naphthyridine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.2BrH/c9-6-3-5-10-7-2-1-4-11-8(6)7;;/h1-5H;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZWSLZDJGTTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Br.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)


![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)



